molecular formula C20H23N7O B7173704 2-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-N-phenylacetamide

2-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-N-phenylacetamide

Cat. No.: B7173704
M. Wt: 377.4 g/mol
InChI Key: DSRJUHJYAHYUEZ-UHFFFAOYSA-N
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Description

2-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-N-phenylacetamide typically involves multiple steps, starting with the formation of the triazolopyridazine core. This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives. The cyclopropyl group is introduced using cyclopropylating agents, and the piperazine ring is formed through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenol derivatives.

  • Reduction: : The triazolopyridazine core can be reduced to form amines.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Nucleophiles like alkyl halides and amines are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Phenol derivatives.

  • Reduction: : Amines.

  • Substitution: : Various substituted piperazines.

Scientific Research Applications

  • Medicinal Chemistry: : It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.

  • Biology: : Its interactions with biological molecules can be studied to understand its effects on cellular processes.

  • Industry: : It can be used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 2-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-N-phenylacetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the cyclopropyl group and the triazolopyridazine core. Similar compounds include other triazolopyridazines and piperazines, but the presence of the cyclopropyl group distinguishes it from these analogs.

List of Similar Compounds

  • 1,2,4-Triazolo[4,3-b]pyridazine derivatives

  • Piperazine derivatives

  • Cyclopropyl-containing compounds

Properties

IUPAC Name

2-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O/c28-19(21-16-4-2-1-3-5-16)14-25-10-12-26(13-11-25)18-9-8-17-22-23-20(15-6-7-15)27(17)24-18/h1-5,8-9,15H,6-7,10-14H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRJUHJYAHYUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)CC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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